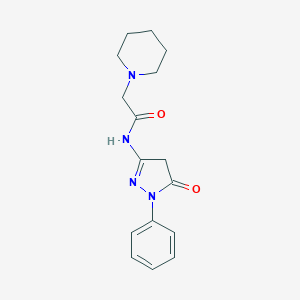
N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide, also known as OPDA, is a chemical compound that has gained significant attention in the scientific community due to its potential application in drug discovery and development. OPDA belongs to the class of pyrazole derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.
Mecanismo De Acción
The mechanism of action of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide involves the inhibition of COX-2 activity, which leads to a decrease in the production of inflammatory mediators, such as prostaglandins. N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide also induces apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that are involved in the process of programmed cell death.
Biochemical and Physiological Effects
N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins, and to inhibit the growth of cancer cells. N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide has also been shown to have analgesic properties, which may be due to its ability to inhibit COX-2 activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of biological activities. However, N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide also has some limitations. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for research on N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide. One area of research is the development of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide-based drugs for the treatment of inflammatory diseases, such as arthritis. Another area of research is the development of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide-based drugs for the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide and its potential applications in drug discovery and development.
Métodos De Síntesis
The synthesis of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide involves the reaction of 1-phenyl-3-methyl-5-pyrazolone with piperidine and acetic anhydride in the presence of a catalyst, such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with hydrochloric acid to yield N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide. The yield of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide has been extensively studied for its potential application in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Propiedades
Nombre del producto |
N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide |
|---|---|
Fórmula molecular |
C16H20N4O2 |
Peso molecular |
300.36 g/mol |
Nombre IUPAC |
N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C16H20N4O2/c21-15(12-19-9-5-2-6-10-19)17-14-11-16(22)20(18-14)13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,17,18,21) |
Clave InChI |
QJYCFWIOFFNJEX-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(=O)NC2=NN(C(=O)C2)C3=CC=CC=C3 |
SMILES canónico |
C1CCN(CC1)CC(=O)NC2=NN(C(=O)C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-{[(diethylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276240.png)
![Ethyl 4-methyl-2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276241.png)
![Ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276242.png)
![Ethyl 6-methyl-2-{[(4-methyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276245.png)
![Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276246.png)
![8-(4-Methoxyphenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B276247.png)
![8-(4-Chlorophenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B276248.png)
![8-(3-Methylphenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B276249.png)
![5-amino-1-[6-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B276250.png)
![5-amino-1-[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B276251.png)
![N-isopropyl-6,8-dimethoxy-4-methyl-1,3-dihydro-2H-pyrrolo[3,4-c]quinoline-2-carboxamide](/img/structure/B276254.png)
![2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B276259.png)
![7-Amino-5-(3-methoxyphenyl)-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B276261.png)
![7-Amino-2,5-bis(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B276264.png)